molecular formula C26H28O15 B15596259 Isocarlinoside

Isocarlinoside

Cat. No.: B15596259
M. Wt: 580.5 g/mol
InChI Key: WYYFCTVKFALPQV-MCIQUCDDSA-N
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Description

Lucenin-1 has been reported in Adonis vernalis with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H28O15

Molecular Weight

580.5 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one

InChI

InChI=1S/C26H28O15/c27-5-13-18(33)21(36)23(38)26(41-13)16-20(35)15(25-22(37)17(32)11(31)6-39-25)19(34)14-10(30)4-12(40-24(14)16)7-1-2-8(28)9(29)3-7/h1-4,11,13,17-18,21-23,25-29,31-38H,5-6H2/t11-,13-,17+,18-,21+,22-,23-,25+,26+/m1/s1

InChI Key

WYYFCTVKFALPQV-MCIQUCDDSA-N

Origin of Product

United States

Foundational & Exploratory

Isocarlinoside: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocarlinoside (B150252), a flavone (B191248) C-glycoside, is a naturally occurring flavonoid found in various plant species. As a derivative of the well-studied luteolin (B72000), this compound is gaining attention for its potential pharmacological activities. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It includes a comprehensive summary of its spectroscopic data, methodologies for its isolation, and an exploration of the key signaling pathways it may modulate, based on current scientific literature. This document aims to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is structurally defined as luteolin 6-C-α-L-arabinopyranosyl-8-C-β-D-glucopyranoside. The core of the molecule is the flavone luteolin, which is glycosidically linked to an arabinose and a glucose sugar moiety at positions 6 and 8, respectively.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]-8-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Molecular Formula C₂₆H₂₈O₁₅
Molecular Weight 580.49 g/mol
CAS Number 83151-90-0
SMILES C1--INVALID-LINK--C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)O)[C@H]5--INVALID-LINK--O5)O)O)O)O">C@HO

Table 2: Physicochemical Properties of this compound (Predicted and Experimental)

PropertyValueSource
Physical State PowderChemFaces
Solubility Soluble in DMSO, Pyridine, Methanol, EthanolChemFaces
pKa (strongest acidic) 6.8 (Predicted)ChemAxon
pKa (strongest basic) -3.9 (Predicted)ChemAxon
Boiling Point 986.9 ± 65.0 °C (Predicted)ChemAxon
Density 1.82 ± 0.1 g/cm³ (Predicted)ChemAxon
Flash Point 327.5 °C (Predicted)GuideChem

Spectroscopic Data

NMR Spectroscopy

The following table provides ¹H and ¹³C NMR spectral data for a closely related isomer, luteolin-6-C-β-glucopyranoside, which can be used as a reference for the interpretation of this compound spectra. The numbering of the luteolin core is standard for flavonoids.

Table 3: ¹H and ¹³C NMR Spectral Data of Luteolin-6-C-β-glucopyranoside (Reference Data)

Position¹³C NMR (δ, ppm)¹H NMR (δ, ppm, J in Hz)
Luteolin Moiety
2164.5
3103.16.61 (s)
4181.9
5161.1
6109.1
7163.2
894.16.23 (d, J=2.3)
9157.1
10104.1
1'121.9
2'114.47.42 (d, J=2.3)
3'146.3
4'150.1
5'116.16.82 (d, J=2.3)
6'119.87.49 (dd, J=8.3, 2.3)
Glucose Moiety
1''73.84.68 (d, J=9.8)
2''71.2
3''79.2
4''71.2
5''82.4
6''62.1

Data obtained from Oriental Journal of Chemistry, 2017, 33(3), 1493-1502.[1]

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of this compound. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can help to elucidate the structure of the glycosidic linkages. The fragmentation of C-glycosyl flavonoids typically involves cleavages within the sugar rings.

Experimental Protocols

Isolation of Luteolin C-Glycosides (Reference Protocol)

The following is a general protocol for the isolation of luteolin C-glycosides from a plant source, which can be adapted for the specific isolation of this compound. This protocol is based on the methods described for the isolation of luteolin 8-C-β-D-glucopyranoside.

G plant_material Dried Plant Material extraction Extraction with Methanol plant_material->extraction concentration Concentration under Vacuum extraction->concentration partition Solvent Partitioning (e.g., Ethyl Acetate) concentration->partition column_chromatography Silica Gel Column Chromatography partition->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection hplc Preparative HPLC fraction_collection->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Luteolin activates the Nrf2 antioxidant pathway.

Anti-inflammatory Activity

Luteolin exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. A key mechanism is the suppression of the NF-κB (Nuclear Factor-kappa B) signaling pathway .

[2]NF-κB Signaling Pathway Inhibition by Luteolin

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK activates Luteolin Luteolin (this compound aglycone) Luteolin->IKK inhibits IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) NFκB->Proinflammatory_Genes promotes transcription

Caption: Luteolin inhibits the NF-κB inflammatory pathway.

Anticancer Activity

Luteolin has demonstrated anticancer activity in various cancer cell lines and animal models. Its mechanisms of action are multifaceted and involve the modulation of several signaling pathways, including the PI3K/Akt and MAPK pathways , leading to the induction of apoptosis and inhibition of cell proliferation.

[3][4][5]Anticancer Signaling Pathways Modulated by Luteolin

G Luteolin Luteolin (this compound aglycone) PI3K_Akt PI3K/Akt Pathway Luteolin->PI3K_Akt inhibits MAPK MAPK Pathway Luteolin->MAPK modulates Cell_Proliferation Cell Proliferation PI3K_Akt->Cell_Proliferation promotes Apoptosis Apoptosis PI3K_Akt->Apoptosis inhibits MAPK->Cell_Proliferation promotes MAPK->Apoptosis induces

Caption: Luteolin modulates key signaling pathways in cancer.

Conclusion and Future Directions

This compound represents a promising natural product with a chemical scaffold known for its diverse biological activities. While research directly on this compound is still emerging, the extensive studies on its aglycone, luteolin, provide a strong rationale for its further investigation as a potential therapeutic agent. Future research should focus on the complete structural elucidation of this compound from various natural sources, the development of efficient synthesis methods, and the comprehensive evaluation of its specific pharmacological effects and mechanisms of action. Such studies will be crucial in unlocking the full therapeutic potential of this intriguing flavone C-glycoside.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Isocarlinoside

Author: BenchChem Technical Support Team. Date: December 2025

Core Disposal Principle: Hazardous Waste Management

Isocarlinoside, as a research chemical, should be managed as hazardous waste. This approach ensures the highest level of safety for laboratory personnel and the environment. Under no circumstances should this compound or its solutions be disposed of down the sink or in regular trash.[1][2][3] The primary objective is the safe collection, containment, and labeling of the waste for subsequent removal by a certified hazardous waste management service.[4]

Quantitative Data for Disposal

In the absence of specific quantitative data for this compound, the disposal parameters are guided by general chemical waste principles.

ParameterGuidelineRationale
Waste Category Hazardous Chemical WasteAssumed for a research chemical lacking specific safety data.
Container Type Chemically resistant, sealed container (e.g., glass or appropriate plastic)To prevent leaks, reactions, and evaporation.[2][5][6]
pH Range for Collection As is (Do not neutralize)Neutralization can cause unintended reactions.[2]
Labeling Requirements "Hazardous Waste," "this compound," and solvent name with concentrationsAccurate labeling is crucial for safe handling and disposal.[5][6]
Spill Residue Dispose of as hazardous wasteAll materials used for spill cleanup are considered contaminated.[4][7]

Experimental Protocol: Waste Collection and Disposal Workflow

The proper disposal of this compound follows a standardized procedure for waste accumulation and disposal, rather than a traditional experimental protocol.

Step 1: Designate a Waste Container

  • Select a leak-proof container made of a material chemically compatible with this compound and any solvents used.[2][5][6]

  • The container must have a tightly sealing lid.[2][5][6]

Step 2: Label the Container

  • Affix a "Hazardous Waste" label to the container.[6]

  • Clearly write the full chemical name, "this compound," and the name of any solvent (e.g., DMSO, ethanol) with their approximate concentrations.[5]

  • Record the date when the first waste is added to the container.[4]

Step 3: Collect Waste

  • As this compound solutions are used, collect all waste, including unused stock solutions and contaminated media, in the designated container.

  • Do not mix incompatible waste streams in the same container.[5]

Step 4: Store the Waste Container Safely

  • Keep the waste container tightly closed at all times, except when adding waste.[2][5][6]

  • Store the container in a designated, well-ventilated, and secure area.[3]

  • Use secondary containment, such as a larger, chemically resistant tray, to capture any potential leaks.[3][7]

Step 5: Arrange for Disposal

  • Once the container is full or when it is no longer needed, arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[3]

Spill Cleanup Protocol

In the event of a spill, follow these procedures:

  • Alert Personnel : Immediately notify others in the vicinity.[4]

  • Evacuate if Necessary : For large spills, evacuate the area.

  • Wear Personal Protective Equipment (PPE) : At a minimum, wear gloves, safety goggles, and a lab coat.

  • Contain the Spill : Use absorbent pads or other inert material to prevent the spill from spreading.[4]

  • Absorb the Spill : Cover the spill with an inert absorbent material like vermiculite (B1170534) or sand.[4]

  • Collect Contaminated Material : Carefully scoop the absorbed material and any other contaminated debris into a designated hazardous waste container.[4]

  • Decontaminate the Area : Clean the spill area with soap and water.

  • Dispose of Cleanup Materials : All materials used for the cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.[4][7]

Disposal Workflow Diagram

G cluster_preparation Preparation cluster_collection Collection & Storage cluster_disposal Disposal cluster_spill Spill Response prep1 Designate Compatible Waste Container prep2 Label Container: 'Hazardous Waste' 'this compound' & Solvent Date prep1->prep2 collect1 Collect this compound Waste prep2->collect1 store1 Keep Container Tightly Closed collect1->store1 store2 Store in Designated, Ventilated Area with Secondary Containment store1->store2 disposal1 Contact EHS or Certified Waste Management store2->disposal1 disposal2 Arrange for Waste Pickup disposal1->disposal2 spill1 Spill Occurs spill2 Alert Personnel & Wear PPE spill1->spill2 spill3 Contain & Absorb Spill spill2->spill3 spill4 Collect Contaminated Material as Hazardous Waste spill3->spill4

Caption: Workflow for the proper disposal of this compound waste.

References

Navigating the Safe Handling of Isocarlinoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Crucial Safety Notice: As of the latest available information, a specific Safety Data Sheet (SDS) for Isocarlinoside has not been officially published. The absence of a dedicated SDS means that detailed, substance-specific hazard classifications, handling precautions, and personal protective equipment (PPE) recommendations are not formally established.

In the interest of ensuring the highest safety standards in the laboratory, this guide provides essential, immediate safety and logistical information based on best practices for handling novel or uncharacterized chemical compounds. Additionally, for the purpose of risk assessment, we will reference the safety data for Forskolin, a closely related isomer of this compound. It is imperative to treat this compound with a high degree of caution until more definitive safety data becomes available.

Personal Protective Equipment (PPE): A Precautionary Approach

Given the uncharacterized nature of this compound, a comprehensive PPE strategy is essential to minimize potential exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye Protection Chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation.Protects against accidental splashes of liquids or fine particles that could cause serious eye damage.
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene. It is crucial to double-glove when handling the pure compound or concentrated solutions.Prevents direct skin contact. The specific glove material should be selected based on the solvent used to dissolve the this compound. Always inspect gloves for any signs of degradation or perforation before and during use.
Body Protection A fully fastened laboratory coat, preferably made of a chemical-resistant material. An additional chemical-resistant apron is recommended when handling larger quantities.Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used when handling the powder outside of a certified chemical fume hood.Minimizes the risk of inhaling fine particles or aerosols, especially when weighing or transferring the solid compound. The use of a fume hood is the preferred primary engineering control.

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical to maintaining a safe laboratory environment. The following workflow diagram illustrates the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_area Designate Handling Area gather_ppe Gather & Inspect PPE prep_area->gather_ppe consult_sds Consult Related SDS (Forskolin) gather_ppe->consult_sds prep_spill Prepare Spill Kit consult_sds->prep_spill don_ppe Don Full PPE prep_spill->don_ppe fume_hood Work in Fume Hood don_ppe->fume_hood weigh_transfer Weigh & Transfer fume_hood->weigh_transfer dissolve Dissolve in Solvent weigh_transfer->dissolve decontaminate_area Decontaminate Work Area dissolve->decontaminate_area decontaminate_equipment Decontaminate Equipment decontaminate_area->decontaminate_equipment doff_ppe Doff PPE Correctly decontaminate_equipment->doff_ppe dispose_waste Dispose of Waste doff_ppe->dispose_waste

Caption: Workflow for Safe Handling of this compound.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, weigh boats, pipette tips, and contaminated paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound, as well as solvents used for rinsing contaminated glassware, should be collected in a separate, labeled hazardous liquid waste container. The container must be compatible with the solvents used.

Disposal Procedure:

  • Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., "Potentially Toxic," "Handle with Caution").

  • Storage: Store waste containers in a designated, secure satellite accumulation area within the laboratory, away from incompatible materials.

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the final disposal protocol. EHS will provide the appropriate procedures for waste pickup and disposal in accordance with local, state, and federal regulations.

By adhering to these stringent safety protocols, researchers can minimize their risk of exposure and ensure the safe and responsible handling of this compound in the laboratory. Continuous vigilance and a proactive approach to safety are paramount when working with uncharacterized compounds.

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